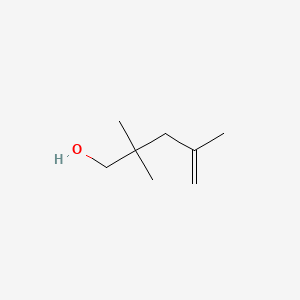

2,2,4-Trimethylpent-4-en-1-ol

Beschreibung

2,2,4-Trimethylpent-4-en-1-ol is a branched unsaturated alcohol with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol (inferred from its structural isomer, 2,2,4-trimethylpent-3-en-1-ol) . The compound features a pent-4-en-1-ol backbone substituted with three methyl groups at positions 2, 2, and 4, creating steric effects that influence its reactivity and physical properties.

Eigenschaften

IUPAC Name |

2,2,4-trimethylpent-4-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7(2)5-8(3,4)6-9/h9H,1,5-6H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCBOHBHGXVTER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C)(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,2,4-Trimethylpent-4-en-1-ol can be synthesized through several methods. One common approach involves the alkylation of isobutene with isobutyraldehyde, followed by reduction. The reaction typically requires a catalyst such as sodium alkoxide and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 2,2,4-Trimethylpent-4-en-1-ol often involves continuous flow processes to enhance efficiency and safety. This method replaces traditional batch production, utilizing microchannel reactors to achieve better control over reaction parameters and improve economic benefits .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,4-Trimethylpent-4-en-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming ketones or aldehydes.

Reduction: The compound can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Yields saturated alcohols.

Substitution: Forms halides or esters depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2,2,4-Trimethylpent-4-en-1-ol has diverse applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of high-performance materials and as an intermediate in the synthesis of other compounds

Wirkmechanismus

The mechanism of action of 2,2,4-Trimethylpent-4-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, influencing various physiological functions .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares key parameters of 2,2,4-trimethylpent-4-en-1-ol with related alcohols:

Key Observations :

- Aromatic vs. Aliphatic Substituents : 4,5,5-Triphenylpent-4-en-1-ol exhibits a significantly higher molecular weight and melting point due to aromatic rings, making it suitable for solid-phase synthesis .

Biologische Aktivität

2,2,4-Trimethylpent-4-en-1-ol is an organic compound with notable structural characteristics that contribute to its potential biological activities. This article explores the compound's biological interactions, mechanisms of action, and relevant research findings.

Mechanisms of Biological Activity

Research suggests that 2,2,4-trimethylpent-4-en-1-ol may interact with various enzymes and receptors, potentially modulating biochemical pathways. The presence of the hydroxyl group indicates possible roles in influencing cell membrane integrity and acting as a signaling molecule.

Potential Biological Effects

- Enzyme Interaction : The compound may bind to active sites on target proteins, affecting their function.

- Cell Membrane Integrity : Its structure could influence lipid bilayer properties, impacting cell signaling and permeability.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial and antifungal activities; thus, further studies are warranted to explore these effects in 2,2,4-trimethylpent-4-en-1-ol.

Enzyme Inhibition Studies

In vitro studies have suggested that 2,2,4-trimethylpent-4-en-1-ol may inhibit certain enzymes involved in metabolic pathways:

- Study B : Focused on the inhibition of cytochrome P450 enzymes by unsaturated alcohols. Results indicated potential for 2,2,4-trimethylpent-4-en-1-ol to modulate drug metabolism.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,2,4-Trimethylpentane | C8H18 | Saturated hydrocarbon; no double bond |

| 2-Penten-1-ol | C5H10O | Shorter carbon chain; unsaturated |

| 2,4-Dimethylpentan-1-ol | C7H16O | Different position of hydroxyl group |

The unique structure of 2,2,4-trimethylpent-4-en-1-ol allows for diverse chemical modifications that enhance its utility in research and industry.

Future Directions in Research

Further investigations into the pharmacological properties of 2,2,4-trimethylpent-4-en-1-ol are essential to fully elucidate its biological activities. Areas for future research include:

- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.

- Toxicological Studies : Evaluating potential adverse effects and establishing safe exposure levels.

- Therapeutic Applications : Exploring potential uses in pharmaceuticals based on its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.